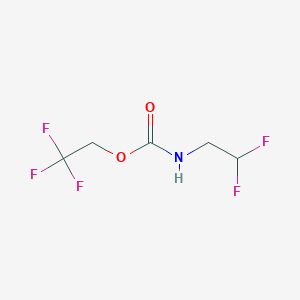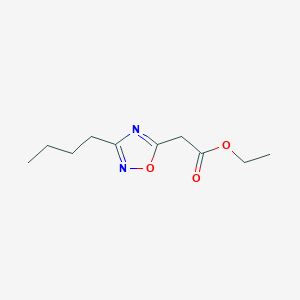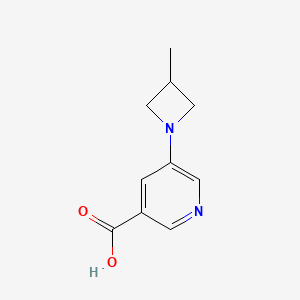![molecular formula C10H11FN4 B6617446 {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1513064-94-2](/img/structure/B6617446.png)
{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, also known as FPMP, is a synthetic compound with a variety of applications in scientific research. It is a small molecule that can be used to study the effects of various biological processes and to develop new drugs. FPMP is an important tool for medical research, as it has been used to study the effects of enzymes, hormones, and other biological molecules. In addition, FPMP has been used to create new compounds and drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been used in a variety of scientific research applications, including the study of enzymes, hormones, and other biological molecules. This compound can be used to study the effects of various drugs and to develop new drugs for the treatment of various diseases. This compound has also been used to create new compounds and drugs for the treatment of cancer and other diseases. In addition, this compound has been used to study the effects of various environmental pollutants on the human body.
Mecanismo De Acción
{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine acts as an inhibitor of enzymes, hormones, and other biological molecules. It binds to the active site of the enzyme or molecule and prevents it from functioning properly. This compound also binds to the active site of the receptor and prevents the binding of the ligand, thus preventing the action of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, hormones, and other biological molecules. It has also been shown to inhibit the action of receptors, thus preventing the binding of the ligand. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has several advantages for lab experiments. It is a small molecule, making it easy to work with and store. It is also relatively inexpensive and has a long shelf life. In addition, this compound can be synthesized in a variety of ways, making it a versatile tool for scientific research. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. In addition, this compound can be toxic in large doses and should be handled with caution.
Direcciones Futuras
The future of {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is promising, as it has a variety of potential applications in scientific research. It could be used to study the effects of various drugs and to develop new compounds and drugs for the treatment of various diseases. In addition, this compound could be used to study the effects of environmental pollutants on the human body. Furthermore, this compound could be used to create new compounds and drugs for the treatment of cancer and other diseases. Finally, this compound could be used to study the effects of enzymes, hormones, and other biological molecules.
Métodos De Síntesis
The synthesis of {[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a multi-step process that involves the reaction of 5-fluoropyridin-3-yl-1H-pyrazol-4-ylmethyl with methyl amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent such as methanol. The product of the reaction is then purified by recrystallization. The yield of the reaction is typically high, and the product is stable and has a long shelf life.
Propiedades
IUPAC Name |
1-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-12-3-8-5-14-15-10(8)7-2-9(11)6-13-4-7/h2,4-6,12H,3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYMZCDBBJBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
